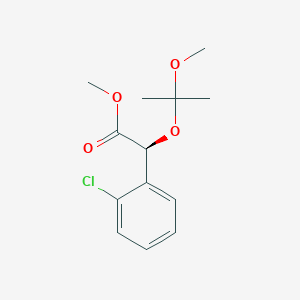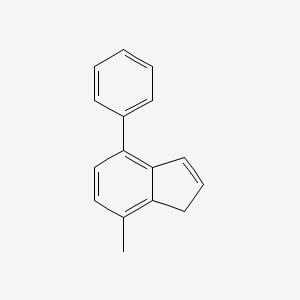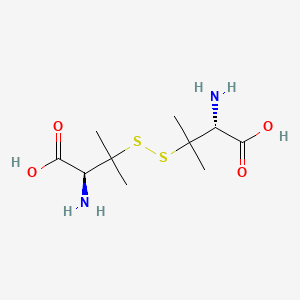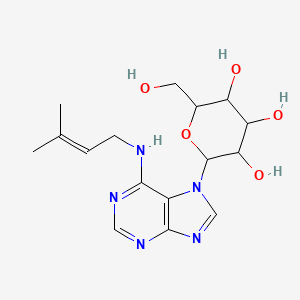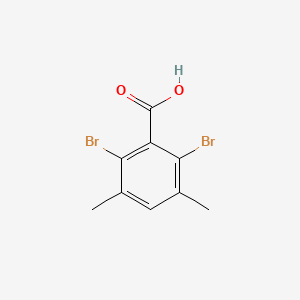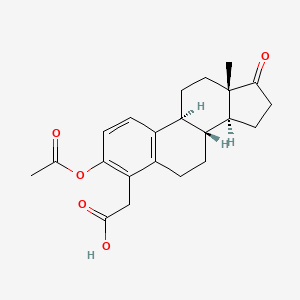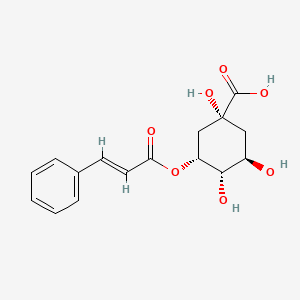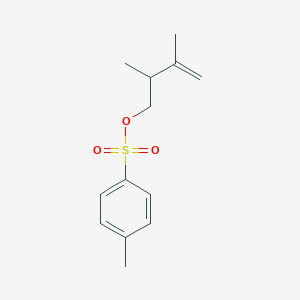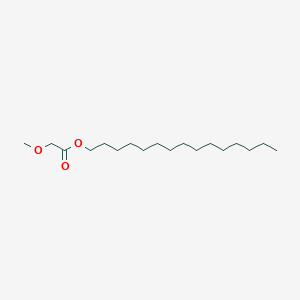
Methoxyacetic acid, pentadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyacetic acid pentadecyl ester can be synthesized through the esterification reaction between methoxyacetic acid and pentadecanol. The reaction typically involves heating the carboxylic acid (methoxyacetic acid) with the alcohol (pentadecanol) in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
Industrial production of methoxyacetic acid pentadecyl ester follows similar principles but on a larger scale. The process involves the continuous feeding of methoxyacetic acid and pentadecanol into a reactor, where they are heated and catalyzed to form the ester. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Methoxyacetic acid pentadecyl ester undergoes several types of chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters and release pentadecanol.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form various products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Transesterification: This reaction typically requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Methoxyacetic acid and pentadecanol.
Transesterification: Different esters and pentadecanol.
Scientific Research Applications
Methoxyacetic acid pentadecyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in studies involving cell membrane interactions and lipid metabolism.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which methoxyacetic acid pentadecyl ester exerts its effects involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid methyl ester: Similar in structure but with a shorter alkyl chain.
Ethyl methoxyacetate: Another ester of methoxyacetic acid with different alkyl group.
Uniqueness
Methoxyacetic acid pentadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its ability to interact with lipid membranes, making it particularly useful in applications requiring membrane integration .
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
pentadecyl 2-methoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(19)17-20-2/h3-17H2,1-2H3 |
InChI Key |
UCVVZCMBRPQANS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


